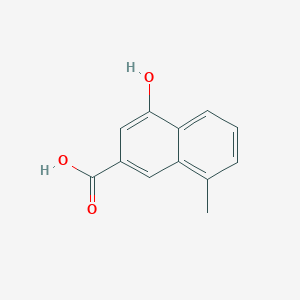![molecular formula C17H20N2O3 B13927947 tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate](/img/structure/B13927947.png)
tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate is a complex organic compound with a unique structure that combines a benzoxazole moiety with a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the formation of the dihydropyridine ring. The final step involves the esterification of the carboxylate group with 1,1-dimethylethyl alcohol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity 1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety may interact with enzymes or receptors, while the dihydropyridine ring can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Penten-3-ol, 1-[2-(4-chlorophenyl)-4-benzoxazolyl]-4-[[(1,1-dimethylethyl)dimethylsilyl] oxy]-, (3S,4S)
Uniqueness
1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate is unique due to its specific combination of a benzoxazole moiety and a dihydropyridine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H20N2O3 |
|---|---|
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
tert-butyl 6-(1,3-benzoxazol-4-yl)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)22-16(20)19-10-5-4-8-13(19)12-7-6-9-14-15(12)18-11-21-14/h6-9,11H,4-5,10H2,1-3H3 |
Clave InChI |
WENRNIGEKONHNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC=C1C2=C3C(=CC=C2)OC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


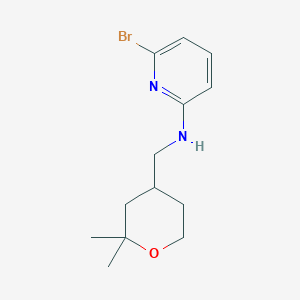

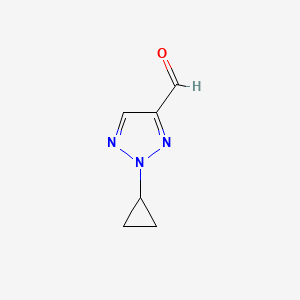
![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)
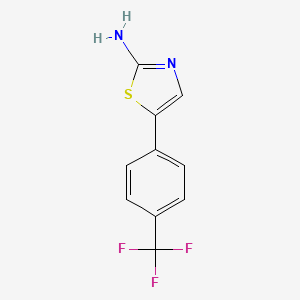
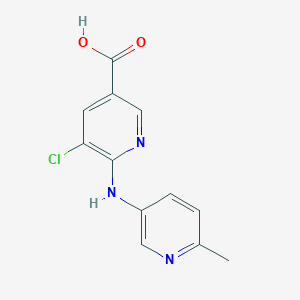
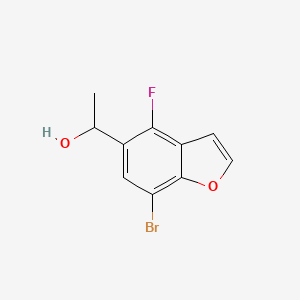
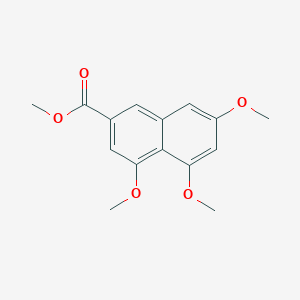
![1,7-Diazaspiro[4.4]nonane-2,8-dione](/img/structure/B13927897.png)
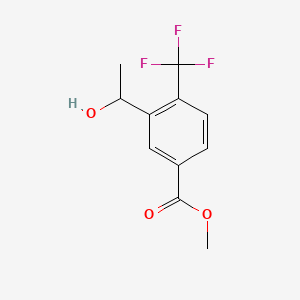
![3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B13927921.png)
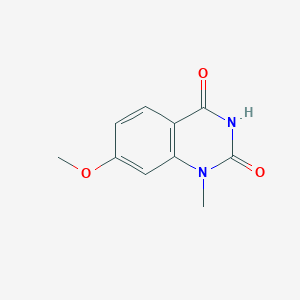
![2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide](/img/structure/B13927936.png)
